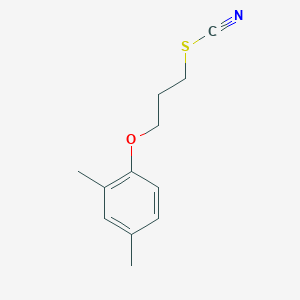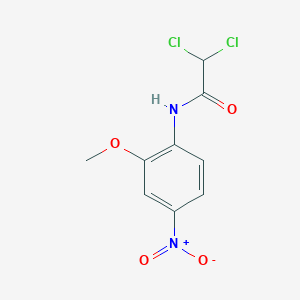
3-(2,4-dimethylphenoxy)propyl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dimethylphenoxy)propyl thiocyanate, also known as D609, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme that plays a crucial role in various cellular processes.
作用機序
3-(2,4-dimethylphenoxy)propyl thiocyanate inhibits PC-PLC activity by binding to the enzyme and preventing its activation. PC-PLC cleaves phosphatidylcholine (PC) into diacylglycerol (DAG) and phosphocholine (PCho). DAG is a second messenger that activates protein kinase C (PKC), which regulates various cellular processes. By inhibiting PC-PLC, 3-(2,4-dimethylphenoxy)propyl thiocyanate reduces the production of DAG and PKC activation, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects
3-(2,4-dimethylphenoxy)propyl thiocyanate has been shown to have various biochemical and physiological effects. In neurons, 3-(2,4-dimethylphenoxy)propyl thiocyanate inhibits the release of neurotransmitters such as glutamate and acetylcholine, which are involved in synaptic transmission. In endothelial cells, 3-(2,4-dimethylphenoxy)propyl thiocyanate inhibits angiogenesis, the process of forming new blood vessels, which is important in cancer progression. In cancer cells, 3-(2,4-dimethylphenoxy)propyl thiocyanate induces apoptosis, programmed cell death, by inhibiting the Akt/mTOR pathway.
実験室実験の利点と制限
3-(2,4-dimethylphenoxy)propyl thiocyanate has several advantages for lab experiments. It is a potent and specific inhibitor of PC-PLC, which allows researchers to study the role of PC-PLC in various cellular processes. 3-(2,4-dimethylphenoxy)propyl thiocyanate is also relatively easy to synthesize and purify. However, 3-(2,4-dimethylphenoxy)propyl thiocyanate has some limitations. It is unstable in aqueous solutions and requires dimethyl sulfoxide (DMSO) as a solvent, which can have toxic effects on cells. 3-(2,4-dimethylphenoxy)propyl thiocyanate can also have off-target effects on other enzymes, such as phospholipase D (PLD), which can complicate data interpretation.
将来の方向性
There are several future directions for 3-(2,4-dimethylphenoxy)propyl thiocyanate research. One area of interest is the role of PC-PLC in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 3-(2,4-dimethylphenoxy)propyl thiocyanate has been shown to inhibit glutamate release, which is implicated in these diseases. Another area of interest is the role of PC-PLC in cancer progression. 3-(2,4-dimethylphenoxy)propyl thiocyanate has been shown to inhibit angiogenesis and induce apoptosis in cancer cells, which could have therapeutic potential. Finally, there is interest in developing more stable and specific PC-PLC inhibitors that can be used in vivo.
Conclusion
In conclusion, 3-(2,4-dimethylphenoxy)propyl thiocyanate is a potent and specific inhibitor of PC-PLC that has been widely used in scientific research. It has various biochemical and physiological effects and has potential therapeutic applications in neurodegenerative diseases and cancer. Despite its limitations, 3-(2,4-dimethylphenoxy)propyl thiocyanate remains an important tool for studying the role of PC-PLC in various cellular processes.
合成法
3-(2,4-dimethylphenoxy)propyl thiocyanate can be synthesized by reacting 3-(2,4-dimethylphenoxy)propylamine with thiophosgene. The reaction yields 3-(2,4-dimethylphenoxy)propyl thiocyanate as a white crystalline solid with a melting point of 128-130°C. The purity of 3-(2,4-dimethylphenoxy)propyl thiocyanate can be determined by high-performance liquid chromatography (HPLC).
科学的研究の応用
3-(2,4-dimethylphenoxy)propyl thiocyanate has been extensively used in scientific research to study the role of PC-PLC in various cellular processes. PC-PLC is involved in signal transduction, membrane trafficking, and cytoskeletal organization. 3-(2,4-dimethylphenoxy)propyl thiocyanate has been shown to inhibit PC-PLC activity in various cell types, including neurons, endothelial cells, and cancer cells.
特性
IUPAC Name |
3-(2,4-dimethylphenoxy)propyl thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-10-4-5-12(11(2)8-10)14-6-3-7-15-9-13/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVCGRAKAVFQQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCSC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5031044.png)
![methyl 5-(4-{3-[(3-methylphenyl)amino]-3-oxopropyl}-1-piperidinyl)-5-oxopentanoate](/img/structure/B5031055.png)

![(1-benzofuran-2-ylmethyl)ethyl[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]amine](/img/structure/B5031068.png)


![1-acetyl-17-(4-methyl-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5031098.png)


![1-acetyl-4-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane](/img/structure/B5031136.png)
![(3,4-dimethoxybenzyl){2-[2-ethyl-4-(4-fluorophenyl)-2-methyltetrahydro-2H-pyran-4-yl]ethyl}amine](/img/structure/B5031143.png)
![ethyl (1-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperidinyl)acetate](/img/structure/B5031148.png)
![methyl 2-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5031156.png)
![2-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole](/img/structure/B5031162.png)